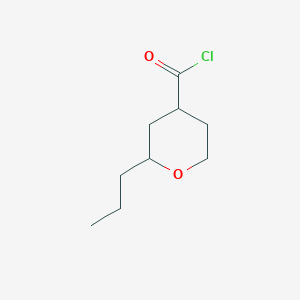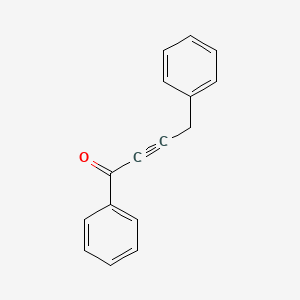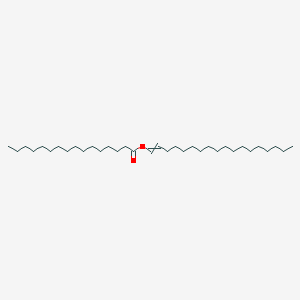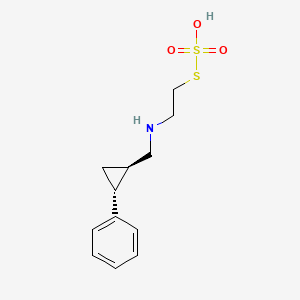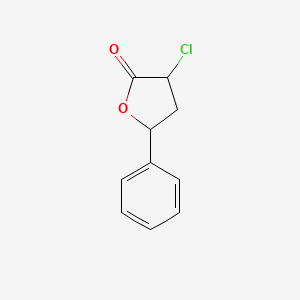
3-Chloro-5-phenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-phenyloxolan-2-one is an organic compound with the molecular formula C10H9ClO2. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a chlorine atom and a phenyl group attached to the oxolanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenyloxolan-2-one typically involves the reaction of phenylacetic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolanone ring. The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 3-hydroxy-5-phenyloxolan-2-one.
Oxidation Reactions: Oxidation can lead to the formation of 3-chloro-5-phenyl-2-oxolane-2,4-dione.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Products like 3-azido-5-phenyloxolan-2-one or 3-thiocyanato-5-phenyloxolan-2-one.
Reduction: 3-Hydroxy-5-phenyloxolan-2-one.
Oxidation: 3-Chloro-5-phenyl-2-oxolane-2,4-dione.
Scientific Research Applications
3-Chloro-5-phenyloxolan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorine atom.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-phenyloxolan-2-one involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can form covalent bonds with nucleophiles such as thiol groups in proteins, potentially altering their function. This reactivity underlies its potential use as a biochemical probe and its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
3-Chloro-5-methyl-oxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-Chloro-5-phenyloxolan-2-one is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and potential applications compared to its analogs. The phenyl group enhances its stability and lipophilicity, while the chlorine atom provides a reactive site for further chemical modifications.
Properties
CAS No. |
76617-39-5 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-5-phenyloxolan-2-one |
InChI |
InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
PPTAMHXAGMBIQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
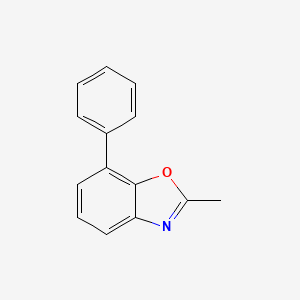
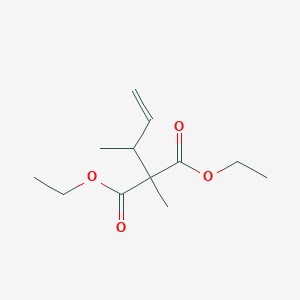
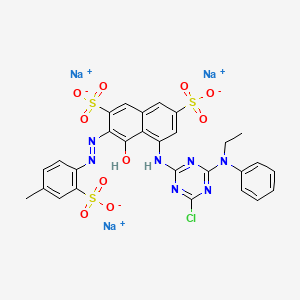
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)

![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)

